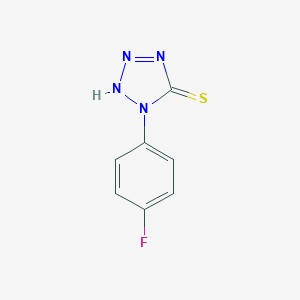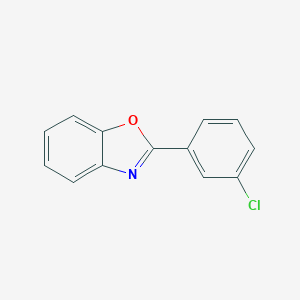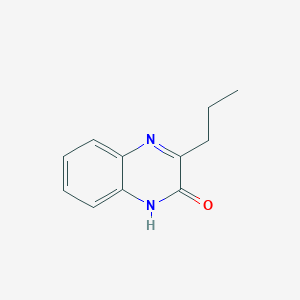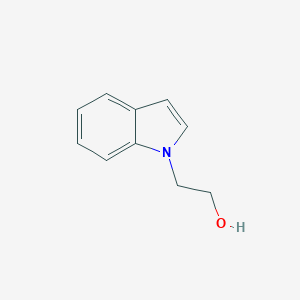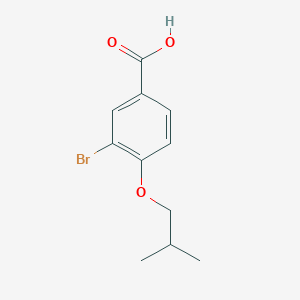![molecular formula C13H11ClN2O2S B185438 N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide CAS No. 60943-82-0](/img/structure/B185438.png)
N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide, also known as CMF, is a chemical compound that has been extensively studied for its potential therapeutic applications. CMF belongs to the class of thiosemicarbazones, which are compounds that have been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties.
Wirkmechanismus
The exact mechanism of action of N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide is not fully understood. However, it is believed that N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide exerts its antitumor activity by inhibiting the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. In addition, N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide's antiviral activity is thought to be due to its ability to inhibit viral replication. N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide's antibacterial activity is thought to be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects
N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide has also been shown to inhibit viral replication by inhibiting viral enzymes. In addition, N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide has been shown to disrupt bacterial cell membranes, leading to bacterial death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide in lab experiments is its broad-spectrum activity against cancer cells, viruses, and bacteria. This makes it a potentially useful compound for the development of new therapeutics. However, one limitation of using N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for the study of N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide. One area of research could be the development of new formulations of N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide that improve its solubility and bioavailability. Another area of research could be the development of new derivatives of N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide that exhibit improved activity against specific cancer cell lines, viruses, or bacteria. Finally, the use of N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide in combination with other compounds could be explored as a potential strategy to enhance its therapeutic activity.
Synthesemethoden
The synthesis of N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide involves the reaction of 3-chloro-4-methylphenyl isothiocyanate with furan-2-carboxylic acid hydrazide in the presence of a base. The resulting product is then purified using column chromatography. The yield of N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide is typically around 70%.
Wissenschaftliche Forschungsanwendungen
N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity against a variety of cancer cell lines, including breast, prostate, and lung cancer. In addition, N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide has been shown to have antiviral activity against several viruses, including HIV, herpes simplex virus, and influenza virus. N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide has also been studied for its antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
CAS-Nummer |
60943-82-0 |
|---|---|
Produktname |
N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide |
Molekularformel |
C13H11ClN2O2S |
Molekulargewicht |
294.76 g/mol |
IUPAC-Name |
N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C13H11ClN2O2S/c1-8-4-5-9(7-10(8)14)15-13(19)16-12(17)11-3-2-6-18-11/h2-7H,1H3,(H2,15,16,17,19) |
InChI-Schlüssel |
YDTIJJNWCGSCOJ-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)NC(=NC(=O)C2=CC=CO2)S)Cl |
SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=CO2)Cl |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=CO2)Cl |
Andere CAS-Nummern |
60943-82-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




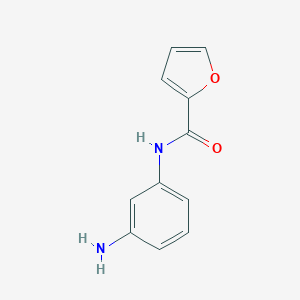



methanone](/img/structure/B185366.png)
